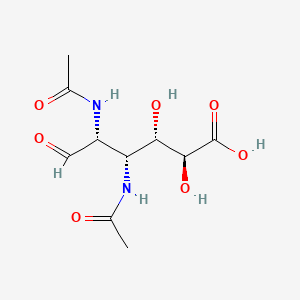
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of “4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol” has been reported through various methods, emphasizing the efficiency and effectiveness of these approaches. For instance, Mostaghni (2020) successfully synthesized this compound and investigated its nonlinear optical properties both experimentally and theoretically, highlighting its potential as an NLO material (Mostaghni, 2020).
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using various spectroscopic and analytical techniques. These studies provide insights into its molecular configuration and the electronic structure, essential for understanding its chemical behavior and properties.
Chemical Reactions and Properties
Research has demonstrated the involvement of “this compound” in a range of chemical reactions, showcasing its reactivity and potential in synthesizing novel compounds. The compound exhibits unique chemical properties, such as participating in electro-organic synthesis in aqueous media for applications in supercapacitor electrodes, indicating its versatility and applicability in material science (Elanthamilan et al., 2017).
Scientific Research Applications
Influence on Electron Donor-Acceptor Capacities : Eseola et al. (2012) synthesized several imidazole-based compounds, including derivatives of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. They found that electron-rich/electron-withdrawing substituents influence the donor capacity of the imidazole N-base electrons. This study provides insights into the electronic properties of imidazole compounds (Eseola et al., 2012).
Spectroscopic Study and Protonation-Deprotonation Equilibrium : Eseola and Obi-Egbedi (2010) investigated the protonation/deprotonation equilibrium of 2-(1H-imidazol-2-yl)phenols with various substituents. This research is significant for understanding the biochemical properties and substituent environments of imidazole-containing biomacromolecules (Eseola & Obi-Egbedi, 2010).
Application in Supercapacitor Electrodes : Elanthamilan et al. (2017) reported the electro-organic synthesis of 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in an aqueous medium. This compound exhibited promising properties as an electrode material for supercapacitors, demonstrating its potential in energy storage applications (Elanthamilan et al., 2017).
Nonlinear Optical Properties : Mostaghni (2020) synthesized 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol and investigated its nonlinear optical properties. This study is important for the development of materials with potential applications in photonics and optoelectronics (Mostaghni, 2020).
Antiproliferative Activity in Cancer Research : Dake et al. (2017) evaluated various 2, 4, 5-triphenyl-1H-imidazole derivatives for in vitro antiproliferative activity against human non-small cell lung carcinoma. This research contributes to the development of potential therapeutic agents in cancer treatment (Dake et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, also known as 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole, is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
It is known that imidazole derivatives can interact with various targets due to their broad range of biological properties . For instance, some imidazole derivatives have been found to inhibit human lactate dehydrogenase (LDHA), a key enzyme in the Warburg effect, which is often upregulated in cancer cells .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
It is known that imidazole derivatives can have a variety of effects depending on their specific targets and the biological activities they exhibit .
properties
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBUODONIOAHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419769 | |
| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1752-94-9 | |
| Record name | 1752-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)
![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)



